N-phenyl-2-(4-phenylphenyl)acetamide
Description
Properties
CAS No. |
848175-28-0 |
|---|---|
Molecular Formula |
C20H17NO |
Molecular Weight |
287.4g/mol |
IUPAC Name |
N-phenyl-2-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C20H17NO/c22-20(21-19-9-5-2-6-10-19)15-16-11-13-18(14-12-16)17-7-3-1-4-8-17/h1-14H,15H2,(H,21,22) |
InChI Key |
AXYLCOAYJVYTJP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=CC=C3 |
solubility |
1.7 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Research Findings
SAR Insights :
- The pyrrolidine-2,5-dione core in earlier analogs is critical for activity; replacing it with an acetamide chain retains efficacy but alters target specificity .
- Biphenyl vs. Piperazine : Biphenyl substitution may reduce water solubility but enhance blood-brain barrier penetration compared to piperazine derivatives.
Clinical Potential: Compound 20’s activity in the 6-Hz model positions it as a candidate for therapy-resistant epilepsy, a niche where traditional AEDs fail .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing N-phenyl-2-(4-phenylphenyl)acetamide derivatives with high purity?
- Methodological Answer : The synthesis typically involves alkylation of amines with chloroacetophenone derivatives under optimized conditions (e.g., 2-chloro-1-(3-chlorophenyl)ethanone as an alkylating agent). Post-synthesis purification via column chromatography and characterization using HPLC (retention times: 5–15 min) and / NMR (δ 4.33 ppm for methylene linker, aromatic protons at δ 6.81–7.86 ppm) ensures structural integrity . Crystallographic validation using SHELX software confirms molecular packing and hydrogen-bonding networks .
Q. How can researchers confirm the structural identity of synthesized this compound analogs?
- Methodological Answer : Multimodal characterization is critical:
- NMR : Distinct signals for piperazine protons (δ 3.06–3.93 ppm) and amide NH (δ 8.5–10 ppm) .
- Mass spectrometry : ESI-MS molecular ion peaks (e.g., [M+H] at m/z 423.1 for compound 20) .
- Elemental analysis : Carbon/hydrogen/nitrogen content matching theoretical values (e.g., C: 62.3%, H: 4.8%, N: 8.2%) .
Advanced Research Questions
Q. What experimental models are most appropriate for evaluating the anticonvulsant activity of this compound derivatives?
- Methodological Answer :
- In vivo models :
- Maximal electroshock (MES) : Measures protection against tonic hindlimb extension (ED values calculated via probit analysis) .
- 6-Hz psychomotor seizure test : Identifies compounds active against therapy-resistant epilepsy (e.g., compound 20 protected 25–100% of mice at 0.5–4h post-administration) .
- In vitro assays : Sodium channel (site 2) binding assays (e.g., compound 20 showed IC = 0.42 µM) .
Q. How do structural modifications (e.g., trifluoromethyl vs. chlorine substituents) impact anticonvulsant efficacy and neurotoxicity?
- Methodological Answer :
- 3-(Trifluoromethyl) derivatives : Higher MES activity (ED = 30 mg/kg) due to increased lipophilicity and CNS penetration .
- 3-Chloro analogs : Inactive in MES but lower neurotoxicity (TD > 500 mg/kg) .
- SAR insights : The pyrrolidine-2,5-dione core is critical for activity; replacing it with an amide chain reduces potency but improves metabolic stability .
Q. How should researchers address contradictions in activity data between MES and 6-Hz models?
- Methodological Answer :
- MES specificity : Reflects broad-spectrum sodium channel modulation (e.g., compound 20’s binding to site 2) .
- 6-Hz activity : Suggests novel mechanisms (e.g., calcium channel inhibition or GABAergic effects) .
- Resolution : Cross-validate using in vitro electrophysiology (e.g., patch-clamp assays) to identify off-target effects .
Q. What strategies optimize the therapeutic index (TD/ED) of this compound analogs?
- Methodological Answer :
- Electron-withdrawing groups : CF substituents enhance selectivity (e.g., compound 20’s PI = 4.7 vs. phenytoin’s PI = 2.1) .
- Dosing regimens : Time-dependent efficacy (e.g., 50% protection at 0.5h vs. 100% at 4h) suggests staggered administration .
Data Analysis and Interpretation
Q. How can crystallographic data (e.g., SHELX outputs) inform SAR studies?
- Methodological Answer :
- Hydrogen bonding : ORTEP-3 visualizations reveal intermolecular interactions (e.g., N–H···O bonds) stabilizing active conformations .
- Torsion angles : Piperazine ring puckering (e.g., 45°–60°) affects receptor binding .
Q. What statistical methods are recommended for analyzing dose-response relationships in anticonvulsant studies?
- Methodological Answer :
- Probit analysis : Calculates ED/TD with 95% confidence intervals (e.g., compound 20’s ED = 28.6 mg/kg) .
- ANOVA : Compares group means across multiple doses (e.g., 30–300 mg/kg) and timepoints .
Tables for Key Findings
| Compound | MES ED (mg/kg) | 6-Hz Activity | Neurotoxicity TD (mg/kg) |
|---|---|---|---|
| 20 | 28.6 | Active (25–100%) | >500 |
| 24 | 45.2 | Inactive | 100 |
Table 1 : Pharmacological profile of select derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
